cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

Catalog No.
S682759
CAS No.
141460-19-7
M.F
C26H16N6O8RuS2
M. Wt
705.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dic...

CAS Number

141460-19-7

Product Name

cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;ruthenium(2+);dithiocyanate

Molecular Formula

C26H16N6O8RuS2

Molecular Weight

705.6 g/mol

InChI

InChI=1S/2C12H8N2O4.2CHNS.Ru/c2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*1-6H,(H,15,16)(H,17,18);2*3H;/q;;;;+2/p-2

InChI Key

LTNAYKNIZNSHQA-UHFFFAOYSA-L

SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2]

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(#N)[S-].C(#N)[S-].[Ru+2]

Highly Efficient Sensitizer

cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), also commonly referred to as N3 dye, is a ruthenium polypyridyl complex that finds application in scientific research as a sensitizer for Dye-Sensitized Solar Cells (DSSCs) [, ]. Its light absorbing properties and ability to efficiently inject electrons into the conduction band of a semiconductor electrode make it a valuable material for research in solar energy conversion.

Paradigm for Heterogeneous Charge Transfer

The N3 dye is considered a benchmark material and has been termed the "paradigm of heterogeneous charge-transfer sensitizers for mesoporous solar cells". Its performance has been extensively studied and serves as a reference point for the development of new and improved sensitizers for DSSCs [].

Stability and Performance

Research has shown that N3 dye exhibits good stability under illumination conditions []. However, studies have also found that the photocurrent, a measure of a solar cell's ability to generate electricity, can decrease with increasing dye concentration []. This is an important factor to consider when optimizing DSSC designs using N3 dye.

Cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) is a ruthenium-based organometallic compound notable for its application in dye-sensitized solar cells. This compound features a complex coordination structure that includes two isothiocyanato ligands and two 2,2'-bipyridyl-4,4'-dicarboxylate ligands. The molecular formula for this compound is C58H86N8O8RuS\text{C}_{58}\text{H}_{86}\text{N}_{8}\text{O}_{8}\text{RuS} and it typically appears as a gray to dark purple powder or crystal with a melting point exceeding 300°C .

In DSSCs, N3 dye acts as a sensitizer. When light hits the N3 dye molecule, an electron is excited from the metal-to- ligand charge transfer (MLCT) state to a higher energy level. This excited electron is then injected into the conduction band of the underlying semiconductor electrode, generating electricity.

  • Skin and eye irritation: The isothiocyanate ligand can cause irritation upon contact with skin or eyes.
  • Dust inhalation: Inhalation of dust particles containing N3 dye should be avoided to prevent respiratory irritation.
Involving cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) are centered around its role as a photosensitizer in solar energy conversion processes. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of charge-separated states that facilitate electron transfer processes. This mechanism is crucial in the functioning of dye-sensitized solar cells, where the excited state can inject electrons into the conduction band of semiconductor materials such as titanium dioxide .

The synthesis of cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) typically involves a multi-step process:

  • Preparation of Ligands: The synthesis begins with the preparation of 2,2'-bipyridyl-4,4'-dicarboxylic acid.
  • Metal Coordination: Ruthenium(II) chloride is reacted with the ligands in a suitable solvent such as dimethylformamide or acetonitrile.
  • Formation of Isothiocyanate Complex: Isothiocyanates are introduced to the reaction mixture to form the final complex through ligand exchange reactions.

This method allows for the formation of high-purity products suitable for further applications .

Cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) is primarily used in:

  • Dye-Sensitized Solar Cells: It acts as a sensitizer that absorbs sunlight and facilitates electron transfer to enhance solar energy conversion efficiency.
  • Photodynamic Therapy: Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment applications .

Studies on interaction mechanisms reveal that cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) can interact with various semiconductor materials and biological molecules. In dye-sensitized solar cells, it forms strong interactions with titanium dioxide surfaces, enhancing charge transfer efficiency. In biological contexts, its interactions with cellular components are being investigated to understand its therapeutic potential and mechanisms of action in photodynamic therapy.

Similar compounds include:

  • Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II): A derivative known for its solubility properties and application in dye-sensitized solar cells.
  • Cis-Dithiocyanatobis(N,N'-2,2'-bipyridyl-4,4'-dicarboxylic acid)ruthenium: Another ruthenium complex used in similar applications but with different ligand characteristics.
  • N719 Dye (cis-Bis(isothiocyanato)(N,N'-diethyl)-2,2'-bipyridyl-4,4'-dicarboxylate): A widely used dye in solar cells that shares structural similarities but exhibits different electronic properties.

Unique Features

Cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) stands out due to its specific ligand arrangement and coordination geometry that optimize its light absorption and electron transfer capabilities compared to other compounds. Its unique structural features contribute significantly to its efficiency as a sensitizer in solar energy applications and potential therapeutic uses .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

705.951444 g/mol

Monoisotopic Mass

705.951444 g/mol

Heavy Atom Count

43

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types